Lipophilicity Comparison: Intermediate LogP Offers a Balanced Permeability-Solubility Profile
The target compound demonstrates an intermediate lipophilicity profile compared to its two closest regioisomer analogs. Its computed XLogP3 is 1.8 , positioning it between the 4-substituted analog (CAS 645401-61-2) with an ACD/LogP of 1.17 and the 6-substituted analog (CAS 913322-56-2) with a LogP of 2.63 . This 1.46-unit range across the three regioisomers indicates that the specific substitution pattern of the target compound uniquely avoids the extremes of excessive hydrophilicity or lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-(3,4-dimethoxyphenyl)pyrimidin-2-amine ACD/LogP = 1.17; 4-methyl-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine LogP = 2.63 |
| Quantified Difference | The target compound is 0.63 log units more lipophilic than the 4-substituted analog and 0.83 log units less lipophilic than the 6-substituted analog. |
| Conditions | Computed physicochemical property using standard algorithms (XLogP3 and ACD/LogP). |
Why This Matters
This intermediate lipophilicity is a critical differentiator for procurement, as it suggests a more balanced profile for oral absorption and metabolic stability, avoiding the potential for poor solubility (LogP too high) or poor membrane permeability (LogP too low) seen with its direct analogs.
